{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-3-yl}methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-3-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-7-8-5-10-9-3-1-2-4-11(9)14-12(10)6-13-8/h1-4,8,13-15H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRQJRPWAKPLJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C3=CC=CC=C3N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1H,2H,3H,4H,9H-pyrido[3,4-b]indol-3-yl}methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted indole, the compound can be synthesized through a series of reactions involving alkylation, cyclization, and reduction steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that {1H,2H,3H,4H,9H-pyrido[3,4-b]indol-3-yl}methanol exhibits significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This property suggests potential therapeutic applications in treating neurodegenerative disorders .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary studies indicate that it possesses antibacterial and antifungal properties. This makes it a potential candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .
Pharmacology
Receptor Modulation
The compound has been studied for its ability to interact with various biological receptors. For instance, it has shown affinity for serotonin receptors, which may contribute to its potential as an antidepressant or anxiolytic agent. Further research into its pharmacodynamics could elucidate its role in modulating neurotransmitter systems .
Analgesic Effects
Recent studies have suggested that this compound may exhibit analgesic properties. Its ability to modulate pain pathways could lead to new treatments for chronic pain conditions. Research into its efficacy compared to traditional analgesics is ongoing .
Material Science
Organic Electronics
In material science, this compound has been explored for applications in organic electronics due to its unique electronic properties. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is being investigated. The compound's stability and charge transport characteristics make it a suitable candidate for these applications .
Case Studies
Mechanism of Action
The mechanism of action of {1H,2H,3H,4H,9H-pyrido[3,4-b]indol-3-yl}methanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes . The pathways involved include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Structural Analogues with Substituted Benzyl Groups
Several pyridoindole derivatives share the hydroxymethyl group at position 3 but differ in substituents at position 9:
- (9-(3,4-Difluorobenzyl)-9H-pyrido[2,3-b]indol-3-yl)methanol (49): Yield: 12% (lower than acylhydrazone derivatives in ). Melting Point: 139–140°C. IR: OH stretch at 3311 cm⁻¹ .
- (9-(4-Chlorobenzyl)-9H-pyrido[2,3-b]indol-3-yl)methanol (39): Yield: 20%. IR: OH stretch at 3221 cm⁻¹, with distinct ¹H NMR signals at δ 4.68 (d, −CH₂OH) and δ 5.32 (t, −CH₂OH) .
Key Differences :
Pyridinylmethanone Derivatives
Compounds with ketone groups instead of hydroxymethyl exhibit distinct pharmacological profiles:
- (5-Bromo-1H-indol-3-yl)-3-pyridinylmethanone (2c): Melting Point: 276–277°C (higher than methanol derivatives due to increased rigidity). Biological Relevance: Pyridinylmethanones are intermediates in cannabinoid mimetics .
- (1H-Indol-3-yl)(9H-pyrido[3,4-b]indol-1-yl)methanone: Molecular Weight: 311.34 g/mol. Applications: Studied for its structural role in kinase inhibition .
Key Differences :
N-Acylhydrazone-Linked Derivatives
Heterobivalent compounds with acylhydrazone bonds exhibit enhanced bioactivity:
- N′-((9H-pyrido[3,4-b]indol-3-yl)methylene)-9-methyl-9H-pyrido[3,4-b]indole-3-carbohydrazide (8r) :
- N′-((1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indol-3-yl)methylene)-9H-pyrido[3,4-b]indole-3-carbohydrazide (8e) :
Key Differences :
- Acylhydrazones show higher synthetic yields (79–92%) due to efficient condensation reactions.
- Increased molecular weight (e.g., 454 g/mol for 8r) may limit blood-brain barrier penetration compared to simpler methanol derivatives .
Anti-HIV Derivatives
Substituents on the pyridoindole core significantly influence antiviral activity:
- (4-(3-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone (76): Activity: IC₅₀ = 0.53 μM, SI = 483. SAR: Electron-donating groups (e.g., methoxy) enhance potency .
Key Differences :
- Methanol derivatives lack direct anti-HIV data but share structural motifs with active methanones.
- Thiophene and piperazine substituents in 76 improve target affinity through hydrophobic and hydrogen-bonding interactions .
Q & A
Q. What are the established synthetic routes for {1H,2H,3H,4H,9H-pyrido[3,4-b]indol-3-yl}methanol, and what are their typical yields?
The compound is synthesized via multi-step procedures, often starting with β-carboline or indole precursors. Key steps include:
- N-Alkylation : Reaction of pyridoindole derivatives with benzyl halides or substituted alkylating agents under basic conditions (e.g., NaH/DMF) .
- Reduction : Use of NaBH₄ to reduce carbonyl groups to hydroxymethyl moieties, as seen in analogous indole derivatives (e.g., 20–60% yields depending on substituents) .
- Catalytic Hydrogenation : Pd/C-mediated deprotection or functional group modification, achieving ~60% yield in optimized protocols . Methodological Note: Purification often involves flash chromatography or recrystallization from methanol/water mixtures .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- ¹H/¹³C-NMR : Key diagnostic signals include the hydroxymethyl proton (δ 4.68–5.32 ppm as a broad triplet) and aromatic protons (δ 7.2–8.6 ppm) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ calculated within 0.3 ppm error) .
- IR : Hydroxyl stretches (ν ~3220 cm⁻¹) and absence of carbonyl peaks post-reduction .
Q. What are the stability and storage considerations for this compound?
The compound is sensitive to light and moisture. Store at room temperature in airtight containers under inert gas (N₂/Ar). Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., pH 1–13 at 40°C for 48 hours) .
Advanced Research Questions
Q. How can researchers address low synthetic yields in hydroxymethylation steps?
Yields are highly dependent on steric and electronic effects of substituents. Strategies include:
- Optimized Reducing Agents : Switching from NaBH₄ to selective agents like LiAlH(t-Bu)₃ for hindered carbonyl groups .
- Microwave-Assisted Synthesis : Reduced reaction times and improved regioselectivity in analogous indole systems .
- Protection/Deprotection : Temporary protection of reactive sites (e.g., Fmoc groups) to prevent side reactions .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
- Heterobivalent Linkages : Use of acylhydrazone or carbamate linkers to tether pyridoindole cores to bioactive moieties (e.g., aryl groups, imidazoles) .
- Substitution Patterns : Introduce halogens (e.g., Cl, Br) or electron-donating groups (e.g., OCH₃) at positions 1, 4, or 9 to modulate electronic properties .
- Salt Formation : Hydrochloride salts improve solubility for biological assays, as demonstrated for related β-carbolines .
Q. How can contradictory spectral data in literature be resolved?
Discrepancies in NMR or melting points often arise from polymorphism or solvent effects. Solutions include:
- Standardized Conditions : Report spectra in deuterated DMSO or CDCl₃ with internal standards (TMS) .
- X-ray Crystallography : Definitive structural confirmation, though limited by crystal growth challenges .
- Dynamic NMR : Resolve rotational isomers or tautomers causing split signals .
Q. What computational tools are suitable for predicting the reactivity of this compound?
- DFT Calculations : Model electrophilic aromatic substitution sites (e.g., C-1 or C-9) using Gaussian or ORCA software .
- Molecular Docking : Assess binding to biological targets (e.g., enzymes, DNA) using AutoDock Vina or Schrödinger .
- QSAR Models : Corrogate substituent effects with logP, polar surface area, and H-bonding capacity .
Contradiction Analysis
Q. Why do reported melting points vary across studies (e.g., 163–164°C vs. broader ranges)?
Variations arise from:
Q. How to reconcile conflicting bioactivity data in different assay systems?
Discrepancies may stem from:
- Cell Line Variability : Metabolic differences (e.g., CYP450 expression) affect prodrug activation .
- Solubility Limits : Use DMSO stocks ≤0.1% to avoid solvent toxicity .
- Target Selectivity : Off-target effects in complex biological matrices vs. purified enzyme assays .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction atmospheres (N₂ vs. air) and moisture levels rigorously .
- Analytical Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
- Data Reporting : Include exact experimental conditions (e.g., DMSO-d6 vs. CDCl₃) in publications to aid comparison .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
